An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetic acid
An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-hydroxyphenylacetic acid is a phenolic acid derivative with potential applications in the pharmaceutical and cosmetic industries. Its structure, featuring both an ethoxy and a hydroxyl group on the phenyl ring, imparts specific chemical and biological properties that make it a compound of interest for the development of novel therapeutic agents and skincare ingredients. This technical guide provides a comprehensive overview of the known properties of 3-Ethoxy-4-hydroxyphenylacetic acid, including its physicochemical characteristics, synthesis, and putative biological activities, with a focus on its potential as an anti-inflammatory and analgesic agent.
Physicochemical Properties
The physicochemical properties of 3-Ethoxy-4-hydroxyphenylacetic acid are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |
| CAS Number | 80018-50-4 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow powder | --INVALID-LINK-- |
| Melting Point | 84-86 °C | --INVALID-LINK-- |
| Boiling Point | 376.4 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 151 °C | --INVALID-LINK-- |
| pKa | ~4 | Estimated based on structurally similar compounds like 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid. |
| Solubility | Soluble in various organic solvents. | --INVALID-LINK-- |
| Purity | ≥98% (GC) | --INVALID-LINK-- |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (3H) | 6.7 - 7.0 | m | 3H |
| -CH₂- (Methylene) | ~3.6 | s | 2H |
| -O-CH₂- (Ethoxy) | ~4.1 | q | 2H |
| -CH₃ (Ethoxy) | ~1.4 | t | 3H |
| -COOH (Carboxylic acid) | >10 | br s | 1H |
| -OH (Phenolic) | 5-9 | br s | 1H |
Predicted ¹³C NMR Spectrum
| Carbon | Chemical Shift (δ, ppm) |
| -COOH | >170 |
| Aromatic C-O | 145-155 |
| Aromatic C-C | 115-130 |
| -CH₂- | ~40 |
| -O-CH₂- | ~64 |
| -CH₃ | ~15 |
Synthesis
A detailed, peer-reviewed synthesis protocol for 3-Ethoxy-4-hydroxyphenylacetic acid is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Williamson ether synthesis. A potential starting material is 3,4-dihydroxyphenylacetic acid.
Proposed Synthesis Workflow
Potential Pharmacological Properties and Mechanisms of Action
While direct studies on the pharmacological properties of 3-Ethoxy-4-hydroxyphenylacetic acid are limited, its structural similarity to other phenolic acids, such as 4-hydroxyphenylacetic acid (4-HPA), suggests potential anti-inflammatory and analgesic activities. The proposed mechanisms of action are likely to involve the modulation of key signaling pathways implicated in inflammation and pain.
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and transcription factors.
Potential Signaling Pathway:
Analgesic Activity
The analgesic properties of similar compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
Potential Mechanism:
Antioxidant Activity and Nrf2 Pathway
Phenolic compounds are well-known for their antioxidant properties. This activity is often mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Potential Signaling Pathway:
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Methodology:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2.0 mL of various concentrations of 3-Ethoxy-4-hydroxyphenylacetic acid.
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
This is a common method for screening analgesic activity in animal models.
Methodology:
-
Acclimatize mice for at least one week before the experiment.
-
Administer 3-Ethoxy-4-hydroxyphenylacetic acid orally or intraperitoneally at various doses to different groups of mice.
-
After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).
-
A control group should receive the vehicle, and a positive control group should receive a standard analgesic (e.g., aspirin).
-
Calculate the percentage of analgesic activity as the reduction in the number of writhes compared to the control group.
Conclusion
3-Ethoxy-4-hydroxyphenylacetic acid is a compound with promising potential, particularly in the fields of pharmacology and cosmetics. While comprehensive data on its properties and biological activities are still emerging, this technical guide consolidates the available information and provides a framework for future research. The predicted physicochemical properties, along with the proposed synthetic route and mechanisms of action, offer a solid foundation for scientists and researchers to further explore the therapeutic and commercial applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and to validate its efficacy and safety.
